molecular formula C16H18ClN3O3S2 B11030467 {4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}(2,5-dimethyl-1,3-thiazol-4-yl)methanone

{4-[(4-Chlorophenyl)sulfonyl]piperazin-1-yl}(2,5-dimethyl-1,3-thiazol-4-yl)methanone

Cat. No.: B11030467
M. Wt: 399.9 g/mol
InChI Key: CLUWJAIBIBFUBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Preparation Methods

    • Unfortunately, specific synthetic routes and industrial production methods for this compound are not readily available in the literature. it likely involves multi-step reactions.
    • Researchers may explore various synthetic pathways to access this compound, considering its potential biological activities.
  • Chemical Reactions Analysis

      Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation. For example

      Major Products: These reactions may yield derivatives with modified functional groups or side chains.

  • Scientific Research Applications

      Chemistry: The compound’s unique structure could inspire new synthetic methodologies or ligands for catalysis.

      Biology: It might serve as a pharmacophore for drug discovery due to its indole scaffold.

      Medicine: Investigate its potential as an antiviral, anti-inflammatory, or anticancer agent.

      Industry: Explore applications in materials science or organic synthesis.

  • Mechanism of Action

    • Unfortunately, specific details about its mechanism of action are not readily available. Further research is needed.
    • Molecular targets and pathways remain to be elucidated.
  • Comparison with Similar Compounds

      Similar Compounds: While direct analogs are scarce, consider related indole derivatives

    Properties

    Molecular Formula

    C16H18ClN3O3S2

    Molecular Weight

    399.9 g/mol

    IUPAC Name

    [4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-(2,5-dimethyl-1,3-thiazol-4-yl)methanone

    InChI

    InChI=1S/C16H18ClN3O3S2/c1-11-15(18-12(2)24-11)16(21)19-7-9-20(10-8-19)25(22,23)14-5-3-13(17)4-6-14/h3-6H,7-10H2,1-2H3

    InChI Key

    CLUWJAIBIBFUBQ-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(N=C(S1)C)C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.